4'-Azidothymidine

HIV drug resistance Nucleoside analog cross-resistance Reverse transcriptase inhibitor

4'-Azidothymidine (ADRT) is not a generic AZT substitute. It retains the 3'-hydroxyl group, enabling internal DNA incorporation without obligate chain termination—a mechanism fundamentally distinct from dideoxynucleoside RT inhibitors. This structural divergence confers retained activity against AZT-resistant HIV-1 mutants and drives its rare 4'-exo envelope conformation. Procure ADRT for definitive HIV-1 RT inhibition mechanism studies, benchmarking novel 4'-modified analogs in HBV SAR campaigns, and structural biology investigations. Avoid experimental confounds introduced by generic substitution.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 130108-72-4
Cat. No. B1666319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Azidothymidine
CAS130108-72-4
Synonyms4'-azidothymidine
ADRT
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O
InChIInChI=1S/C10H13N5O5/c1-5-3-15(9(19)12-8(5)18)7-2-6(17)10(4-16,20-7)13-14-11/h3,6-7,16-17H,2,4H2,1H3,(H,12,18,19)/t6-,7+,10+/m0/s1
InChIKeyZNPKSOLUIAAPQI-NYNCVSEMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4′-Azidothymidine (CAS 130108-72-4) Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


4′-Azidothymidine (ADRT, CAS 130108-72-4) is a 4′-substituted nucleoside analog derived from thymidine, in which the 4′-hydrogen of the 2′-deoxyribose sugar is replaced by an azido group [1]. The compound exhibits potent inhibitory activity against human immunodeficiency virus (HIV) replication in lymphocytes, primarily through the intracellular formation of its 5′-triphosphate metabolite (ADRT-TP) [2]. Unlike first-generation dideoxynucleoside reverse transcriptase inhibitors, ADRT uniquely retains the 3′-hydroxy group, a structural feature that fundamentally alters its metabolic and mechanistic profile [1].

Why 4′-Azidothymidine Cannot Be Substituted with Conventional Nucleoside Reverse Transcriptase Inhibitors in Research Applications


Generic substitution of 4′-azidothymidine with AZT (zidovudine) or other dideoxynucleoside analogs introduces critical experimental confounds. ADRT retains the 3′-hydroxyl group, enabling internal incorporation into nascent DNA without obligate chain termination—a mechanism fundamentally distinct from AZT and other 2′,3′-dideoxynucleosides that rely exclusively on chain termination [1]. This structural divergence manifests in differential polymerase selectivity, altered resistance profiles against HIV mutants, and a unique conformational landscape characterized by the rare 4′-exo envelope conformation [2]. Consequently, experimental outcomes from studies using AZT or ddI cannot be directly extrapolated to systems interrogating ADRT-dependent mechanisms.

4′-Azidothymidine Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Mechanistic Divergence


ADRT Retains Activity Against AZT-Resistant HIV-1 Mutants: A Critical Differentiation for Resistance Research

4′-Azidothymidine demonstrates retention of antiviral activity against HIV-1 mutants that exhibit resistance to AZT [1]. While AZT loses efficacy against these resistant variants, ADRT maintains inhibitory potency, suggesting a distinct binding mode and resistance profile [1]. This property is attributed to the retention of the 3′-hydroxyl group and the compound's unique conformational preference.

HIV drug resistance Nucleoside analog cross-resistance Reverse transcriptase inhibitor

ADRT-TP Exhibits 6,944-Fold Selectivity for HIV-1 Reverse Transcriptase over Human DNA Polymerase Alpha

The active triphosphate metabolite of 4′-azidothymidine (ADRT-TP) demonstrates marked selectivity for the viral target over host polymerases. Competitive inhibition of HIV-1 reverse transcriptase occurs with a Ki of 0.009 µM (RNA-dependent DNA synthesis), while inhibition of human DNA polymerase alpha requires a Ki of 62.5 µM [1]. This represents a 6,944-fold difference in binding affinity, quantified as the ratio of Ki(pol α) / Ki(HIV-RT).

Enzyme inhibition Selectivity index HIV reverse transcriptase

Anti-HBV Activity of ADRT (EC50 = 0.63 µM) with No Detectable Cytotoxicity up to 100 µM

In a structure-activity relationship study of 4′-azido nucleoside analogs, 4′-azidothymidine exhibited significant anti-hepatitis B virus (HBV) activity with an EC50 of 0.63 µM [1]. Notably, no cytotoxicity was detected in MT-2 cells up to a concentration of 100 µM [1]. In contrast, structurally related analogs (compounds 11–15) showed no antiviral activity, establishing that the 4′-azido modification on the thymidine scaffold is essential for anti-HBV efficacy within this chemical series [1].

Hepatitis B virus Antiviral screening Selectivity window

Conformational Uniqueness: ADRT Adopts Rare 4′-Exo Envelope Conformation in Solution, Distinct from All Other Antiretroviral Nucleosides

X-ray crystallography and solution NMR studies reveal that 4′-azidothymidine adopts conformational parameters that are exceptional among antiretroviral nucleosides [1]. In the solid state, ADRT exists in the C3′-endo (northern) conformation, a rare geometry among HIV-inhibitory nucleosides, which typically adopt southern conformations [1]. In aqueous solution, ADRT adopts the extremely rare 4′-exo envelope conformation (phase angle P = 53.2°), which is not observed for AZT or other clinically used NRTIs [1].

Conformational analysis X-ray crystallography NMR spectroscopy

Non-Chain-Terminating Mechanism: ADRT-MP Incorporates Internally into DNA, Unlike AZT Which Acts Solely as Chain Terminator

Metabolic studies demonstrate that 4′-azidothymidine monophosphate (ADRT-MP) is internally incorporated into cellular DNA [1]. In A3.01 human lymphocytes incubated with 2.9 µM ADRT for 24 hours, the extent of ADRT-MP substitution for dTMP in DNA was 1 in 6,979 nucleotides [1]. This internal incorporation contrasts fundamentally with the mechanism of 2′,3′-dideoxynucleoside analogs including AZT, ddC, ddI, and d4T, which act exclusively as DNA chain terminators and cannot support continued chain elongation [1].

DNA polymerase Mechanism of action Nucleotide incorporation

Intracellular ADRT-TP Accumulation and Half-Life: 1–3.3 µM Steady-State with 3–6 h Terminal Half-Life

In cultured human lymphocytes (A3.01, H9, and U937 cells), 4′-azidothymidine is efficiently phosphorylated to its active triphosphate form (ADRT-TP) [1]. After 24 hours of incubation with 2 µM ADRT, intracellular ADRT-TP concentrations ranged from 1 to 3.3 µM across the tested cell lines [1]. The terminal half-life of ADRT-TP varied from 3 to 6 hours [1]. For comparison, AZT-TP exhibits an intracellular half-life of approximately 3 hours in similar lymphocyte systems [2], indicating comparable persistence of the active triphosphate species.

Intracellular pharmacology Nucleotide analog metabolism Pharmacokinetics

Optimal Research Applications for 4′-Azidothymidine: Evidence-Driven Use Cases for Procurement Decision-Making


HIV-1 Reverse Transcriptase Mechanistic Studies Requiring Non-Chain-Terminating Control Compounds

Investigators studying HIV-1 RT inhibition mechanisms benefit from ADRT's unique internal incorporation property, which distinguishes it from chain-terminating NRTIs. The quantitative selectivity data (Ki = 0.009 µM for HIV-RT vs. 62.5 µM for DNA polymerase α) [1] and the established intracellular triphosphate half-life (3–6 h) [2] provide a validated framework for designing comparative inhibition experiments.

Screening for Compounds Active Against AZT-Resistant HIV-1 Variants

ADRT serves as a critical reference standard in antiviral screening cascades targeting AZT-resistant HIV-1 strains. The compound's retained activity against AZT-resistant mutants [1] establishes it as a benchmark for identifying next-generation inhibitors that overcome common resistance mechanisms, supporting drug discovery programs focused on treatment-experienced patient populations.

Anti-HBV Drug Discovery and Structure-Activity Relationship Studies

The well-characterized anti-HBV activity of ADRT (EC50 = 0.63 µM) with a >158-fold selectivity window (CC50 >100 µM) [1] positions this compound as an essential reference tool for HBV antiviral screening. Its activity profile enables benchmarking of novel 4′-modified nucleoside analogs in SAR campaigns aimed at improving potency and selectivity against chronic hepatitis B infection.

Conformational Analysis and Structure-Based Drug Design of Nucleoside Analogs

The rare 4′-exo envelope conformation adopted by ADRT in solution (P = 53.2°) [1] makes this compound uniquely valuable for structural biology investigations. Researchers conducting X-ray crystallography, NMR spectroscopy, or molecular dynamics simulations of nucleoside-protein interactions can use ADRT to probe the conformational preferences that govern recognition by viral polymerases and cellular kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Azidothymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.